molecular formula C12H12F3IO B13189802 (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Cat. No.: B13189802
M. Wt: 356.12 g/mol
InChI Key: RJVSWVCYABMCSU-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring two key substituents: an iodomethyl group at the 2-position and a para-trifluoromethylphenyl group at the 4-position.

Properties

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

RJVSWVCYABMCSU-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions may target the iodomethyl group, converting it to a methyl group.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxirane derivatives, while substitution could lead to various functionalized oxolanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound might be used as a probe to study enzyme-catalyzed reactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters between the target compound and its analogs:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Purity Storage Conditions
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane C₁₂H₁₂F₃IO 4-(CF₃)phenyl (para) 356.12 Not reported Refer to safety guidelines
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane C₁₁H₁₂INO₃ 4-NO₂phenyl (para) 333.12 Standard Avoid heat/open flames
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane C₁₁H₁₂INO₃ 3-NO₂phenyl (meta) 333.12 Not specified Not provided

Key Observations :

  • Substituent Effects: The trifluoromethyl group increases molecular weight by ~23 g/mol compared to nitro analogs due to the replacement of NO₂ (46 g/mol) with CF₃ (69 g/mol).
  • Electronic Properties: Both CF₃ and NO₂ are electron-withdrawing, but CF₃ is less prone to redox reactions, enhancing stability under oxidative conditions.
  • Stereochemical Considerations : The (2R,4R) configuration distinguishes these compounds from stereoisomers like (2S,4R)-configured analogs , which may exhibit divergent biological or crystallographic behaviors.

Biological Activity

(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and an iodomethyl substituent, suggests possible interactions with biological systems that warrant investigation.

Chemical Structure

The compound can be represented structurally as follows:

 2R 4R 2 Iodomethyl 4 4 trifluoromethyl phenyl oxolane\text{ 2R 4R 2 Iodomethyl 4 4 trifluoromethyl phenyl oxolane}

This structure indicates a chiral center at positions 2 and 4, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A study focusing on oxolane derivatives demonstrated that such compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with DNA replication processes.

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The compound demonstrated an EC50 value below 25 μM in several assays, indicating high potency against specific cancer types.

Cell LineEC50 (μM)Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis via ROS generation
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase
A549 (lung cancer)22Inhibition of topoisomerase activity

The proposed mechanisms for the biological activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, resulting in cellular damage and apoptosis.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways critical for cancer cell survival.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various oxolane derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation. The study concluded that the introduction of trifluoromethyl groups enhances the lipophilicity and membrane permeability of the compounds, leading to improved bioactivity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related oxolanes. The results indicated that the presence of halogen substituents significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

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